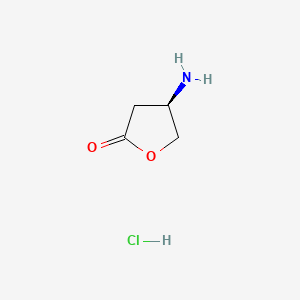![molecular formula C12H8ClN3O2 B595630 5-クロロ-10-メチルピリミド[4,5-b]キノリン-2,4(3H,10H)-ジオン CAS No. 137347-70-7](/img/structure/B595630.png)
5-クロロ-10-メチルピリミド[4,5-b]キノリン-2,4(3H,10H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione makes it an interesting subject for research in various scientific fields.
科学的研究の応用
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound exhibits potential antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities.
Biological Studies: Its diverse biological activities make it a valuable compound for studying various biological processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties can be leveraged in the development of new materials and industrial processes.
生化学分析
Biochemical Properties
It is known that pyrimido[4,5-b]quinolones, the family to which this compound belongs, have significant interactions with various enzymes, proteins, and other biomolecules . These interactions are crucial for their biological activities .
Cellular Effects
Compounds in the pyrimido[4,5-b]quinolones family have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves a multi-component reaction. One common method is the three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimidoquinolinediones with various substituents on the benzene ring, using commercially available anilines . The reaction is carried out under reflux conditions in chloroform, with trityl chloride (TrCl) as a neutral catalyst .
Industrial Production Methods
Industrial production of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione may involve similar multi-component reactions, scaled up to meet production demands. The use of efficient and commercially available catalysts like trityl chloride ensures high yields and cost-effectiveness .
化学反応の分析
Types of Reactions
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidoquinoline scaffold .
作用機序
The mechanism of action of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
類似化合物との比較
Similar Compounds
Similar compounds to 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione include other pyrimidoquinoline derivatives, such as:
- 5-(2-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- 3-methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
Uniqueness
The uniqueness of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione lies in its specific substituents and structural configuration, which contribute to its distinct biological activities and chemical properties.
特性
IUPAC Name |
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-16-7-5-3-2-4-6(7)9(13)8-10(16)14-12(18)15-11(8)17/h2-5H,1H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSUEMUITSWYPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C1=NC(=O)NC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676475 |
Source


|
| Record name | 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137347-70-7 |
Source


|
| Record name | 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole](/img/structure/B595547.png)











